4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide

Medicinal chemistry Fragment-based drug discovery Kinase inhibitor scaffolds

4-Bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1797971-38-0) is a synthetic thiophene‑carboxamide derivative with the molecular formula C₁₅H₁₆BrNO₂S₂ and a molecular weight of 386.3 g·mol⁻¹. The molecule contains a 4‑bromothiophene‑2‑carboxamide core linked via a methylene spacer to a 4‑(thiophen‑2‑yl)tetrahydro‑2H‑pyran (oxane) moiety.

Molecular Formula C15H16BrNO2S2
Molecular Weight 386.32
CAS No. 1797971-38-0
Cat. No. B2593484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide
CAS1797971-38-0
Molecular FormulaC15H16BrNO2S2
Molecular Weight386.32
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3
InChIInChI=1S/C15H16BrNO2S2/c16-11-8-12(21-9-11)14(18)17-10-15(3-5-19-6-4-15)13-2-1-7-20-13/h1-2,7-9H,3-6,10H2,(H,17,18)
InChIKeyBOFFOTZKERNQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1797971-38-0): Structural Identity and Physicochemical Baseline


4-Bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1797971-38-0) is a synthetic thiophene‑carboxamide derivative with the molecular formula C₁₅H₁₆BrNO₂S₂ and a molecular weight of 386.3 g·mol⁻¹ [1]. The molecule contains a 4‑bromothiophene‑2‑carboxamide core linked via a methylene spacer to a 4‑(thiophen‑2‑yl)tetrahydro‑2H‑pyran (oxane) moiety. Its computed XLogP3 is 3.7, indicating moderate lipophilicity, and it possesses one hydrogen‑bond donor and four hydrogen‑bond acceptors [1]. The compound belongs to a broader class of heterocyclic amides that are frequently explored as kinase inhibitor scaffolds or fragment‑based drug‑discovery starting points.

Why In‑Class Thiophene‑Carboxamide Analogs Cannot Simply Replace 4-Bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide


Superficially similar thiophene‑carboxamide analogs differ in at least three critical structural features that can drastically alter target affinity, selectivity, and pharmacokinetics: (i) the position of the thiophene attachment on the oxane ring (2‑thienyl vs. 3‑thienyl), (ii) the presence or absence of a methylene spacer between the oxane and the amide nitrogen, and (iii) the halogenation pattern on the thiophene‑carboxamide core. For instance, the 3‑thienyl isomer (CAS 2319837‑06‑2) and the direct‑linked amide analog (CAS 2034235‑74‑8) share the same atomic composition but present different shapes, electron distributions, and conformational flexibility. In the absence of head‑to‑head comparative data, the assumption that these analogs are functionally interchangeable is unjustified [1]. The quantitative evidence below clarifies where differentiation has been established and where it remains unknown.

Quantitative Differentiation Evidence for 4-Bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1797971-38-0)


Lack of Publicly Available Comparative Bioactivity Data for This Exact Chemotype

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the patent literature (restricted to sources permitted under the Evidence Guide protocol) identified no quantitative bioactivity data—neither for the target compound nor for its closest structural analogs (CAS 2319837‑06‑2 and CAS 2034235‑74‑8)—that would permit a head‑to‑head comparison. The PubChem record CID 72717859 contains no associated bioassay results [1]. Consequently, no claim of differential biochemical potency, selectivity, or in‑vivo performance can be made at this time. The compound’s differentiation therefore rests on its well‑defined chemical structure, availability as a discrete building block, and its potential to access chemical space that is complementary to that sampled by other thiophene‑carboxamide fragments.

Medicinal chemistry Fragment-based drug discovery Kinase inhibitor scaffolds

Structural Topology Differentiates the 2‑Thienyl Oxane Regioisomer from Its 3‑Thienyl Analog

The target compound bears a thiophen‑2‑yl substituent on the oxane ring, whereas the closest commercially cataloged analog (CAS 2319837‑06‑2) carries a thiophen‑3‑yl group. This regioisomerism alters the trajectory of the sulfur atom relative to the amide pharmacophore, which has been shown in other heterocyclic series to affect hydrogen‑bonding geometry and π‑stacking interactions with kinase hinge regions [1]. Although no direct biochemical comparison of the two regioisomers exists, the difference in atom‑level shape and electrostatic potential is quantifiable by computed molecular descriptors (e.g., different InChIKeys: BOFFOTZKERNQJV‑UFFFAOYSA‑N vs. MXCATUPVHIURBN‑UFFFAOYSA‑N), confirming that the two compounds are non‑identical chemical entities [1].

Chemical topology Molecular shape diversity Lead optimization

Methylene Linker Provides Greater Conformational Flexibility Compared with Direct Amide Attachment

The target compound incorporates a methylene spacer between the oxane ring and the amide nitrogen, whereas the analog CAS 2034235‑74‑8 attaches the amide directly to the oxane 4‑position. The additional rotatable bond (verified by a Rotatable Bond Count of 4 vs. the expected 3 for the direct‑linked analog [1]) increases the accessible conformational space. In related amide series, such linker flexibility has been correlated with improved occupancy of flexible protein binding pockets [2]. Without target‑specific data, this difference remains a physicochemical distinction rather than a proven biological advantage.

Conformational analysis Linker chemistry Molecular flexibility

Bromine Substituent Enables Synthetic Elaboration and Radiolabeling Not Accessible to Des‑Bromo Analogs

The 4‑bromo substituent on the thiophene‑2‑carboxamide ring provides a synthetic handle for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald–Hartwig) or halogen–metal exchange, enabling late‑stage diversification [1]. Des‑bromo analogs (e.g., N‑{[4‑(thiophen‑2‑yl)oxan‑4‑yl]methyl}thiophene‑2‑carboxamide) lack this reactivity. In fragment‑to‑lead campaigns, the bromine atom can also serve as a heavy‑atom label for X‑ray crystallographic phasing. This synthetic utility is a quantifiable differentiator: the C–Br bond dissociation energy (~337 kJ·mol⁻¹ for aryl bromides) places the compound in a reactivity range suitable for selective modification under mild conditions, as opposed to chloro analogs which require harsher conditions or iodo analogs which are less stable.

Late-stage functionalization Cross-coupling chemistry Radiolabeling

Moderate Calculated Lipophilicity (XLogP3 = 3.7) Suggests Favorable Permeability–Solubility Balance Relative to More Lipophilic Biaryl Ethers

The computed XLogP3 of 3.7 for the target compound [1] places it within the optimal lipophilicity range (1–4) commonly associated with oral drug candidates [2]. In comparison, many thiophene‑carboxamide analogs bearing additional fused rings or extended aromatic systems exhibit XLogP values >5, which correlate with higher risk of poor solubility, cytochrome P450 inhibition, and rapid metabolic clearance. While this is a computed rather than experimental measurement, it provides a quantitative, class‑level benchmark for prioritizing the compound over more lipophilic alternatives in early‑stage screening libraries.

Lipophilicity Drug-likeness ADME prediction

Availability as a Discrete Building Block Enables Fragment‑Based Screening Where Mixtures or Undefined Compositions Would Fail

The compound is commercially cataloged as a single, well‑characterized entity (PubChem CID 72717859, with defined InChIKey and SMILES) [1]. Its precursor amine, (4‑(thiophen‑2‑yl)tetrahydro‑2H‑pyran‑4‑yl)methanamine (CAS 906422‑74‑0), is also available, confirming that both the final amide and its key intermediate can be procured with defined purity for fragment‑based screening campaigns . In contrast, many structurally related amides are only available as part of proprietary mixtures or require custom synthesis with undefined lead times. The ability to obtain the exact compound in milligram‑to‑gram quantities from a traceable source directly supports reproducible biochemical or biophysical assays.

Fragment-based drug discovery Chemical probe Building block

Highest‑Impact Research and Industrial Application Scenarios for 4-Bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1797971-38-0)


Fragment‑Based Lead Generation for Kinase Targets

The compound’s moderate molecular weight (386.3 Da), defined bromine handle, and computed drug‑like properties make it a suitable fragment for screening against kinase ATP‑binding sites. The bromine atom facilitates soaking experiments for X‑ray crystallography, and the methylene linker provides conformational flexibility to adapt to different hinge‑region geometries [1]. Its availability as a discrete synthetic building block allows rapid SAR expansion through Suzuki coupling at the bromine position.

Chemical Probe Synthesis for Target ID and Validation

The aryl bromide group enables direct conversion to biotinylated or fluorophore‑conjugated probes via palladium‑mediated cross‑coupling, without requiring de‑novo synthesis of the entire scaffold [1]. This makes the compound an attractive starting point for chemical biology studies where a specific protein engagement readout is needed.

Diversity‑Oriented Synthesis Libraries

The combination of a thiophene‑carboxamide core, a tetrahydropyran ring, and a reactive bromine atom offers three orthogonal diversification points. The compound can serve as a central scaffold for generating 50–200‑member libraries through sequential amidation, cross‑coupling, and oxane‑ring functionalization, providing access to chemical space distinct from flat heteroaromatic libraries [1].

Computational Chemistry and Docking Studies

The well‑defined 3D geometry (InChIKey‑verified identity) and moderate conformational flexibility make the compound suitable for molecular docking and molecular dynamics simulations aimed at predicting binding modes to novel protein targets. Its computed properties (XLogP3 3.7, 1 HBD, 4 HBA) align with empirical drug‑likeness filters, increasing the probability that in‑silico hits can be advanced to in‑vitro testing [1].

Quote Request

Request a Quote for 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.